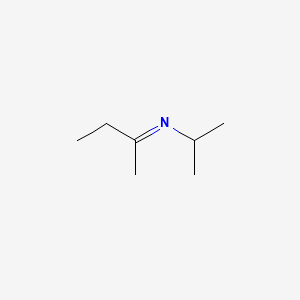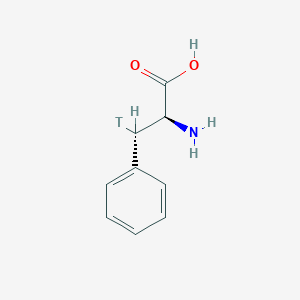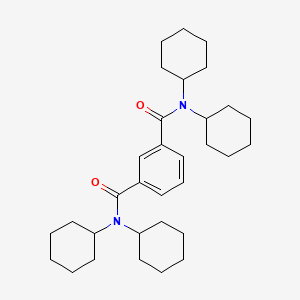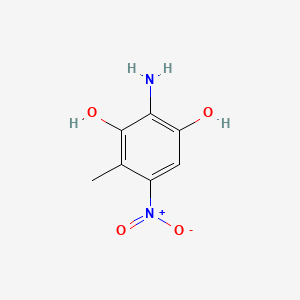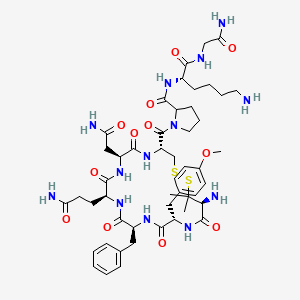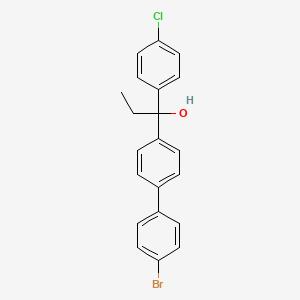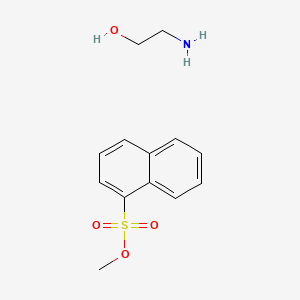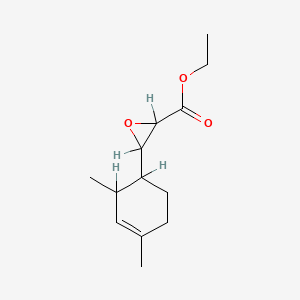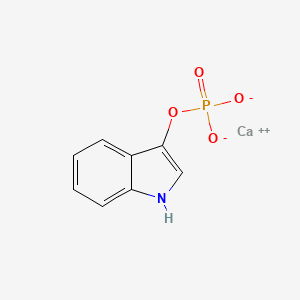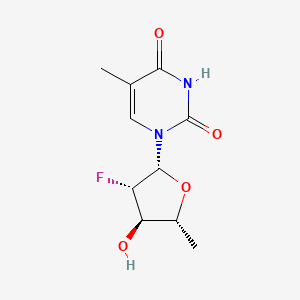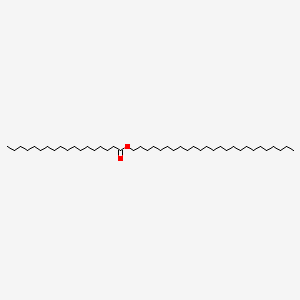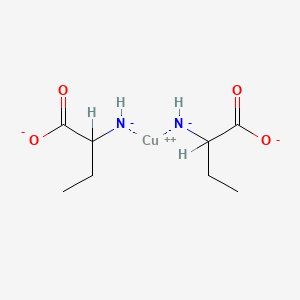
Copper, bis(alpha-aminobutyrato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(alpha-aminobutyrato)copper is a coordination compound where copper is complexed with alpha-aminobutyric acid ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(alpha-aminobutyrato)copper can be synthesized through the reaction of copper(II) salts with alpha-aminobutyric acid in an aqueous or non-aqueous medium. The reaction typically involves the formation of a chelate complex where the alpha-aminobutyric acid acts as a bidentate ligand, coordinating to the copper ion through its amino and carboxylate groups .
Industrial Production Methods
Industrial production of bis(alpha-aminobutyrato)copper may involve large-scale synthesis using copper(II) acetate and alpha-aminobutyric acid in a controlled environment to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(alpha-aminobutyrato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often involving the copper ion returning to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .
Scientific Research Applications
Bis(alpha-aminobutyrato)copper has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: Investigated for its potential role in biological systems, particularly in copper metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in catalysis and material science for the development of new materials and catalytic processes
Mechanism of Action
The mechanism of action of bis(alpha-aminobutyrato)copper involves its ability to coordinate with various biological molecules and participate in redox reactions. The copper center can interact with molecular targets such as enzymes, influencing their activity and function. The pathways involved often include electron transfer processes and coordination with amino acids and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Bis(glycinato)copper: Similar in structure but uses glycine as the ligand.
Bis(delta-aminovalerato)copper: Uses delta-aminovaleric acid as the ligand.
Tetrakis(epsilon-carboxyamylamine)copper: A more complex structure with multiple ligands
Uniqueness
Bis(alpha-aminobutyrato)copper is unique due to the specific properties imparted by the alpha-aminobutyric acid ligands. These properties include specific coordination geometry and reactivity, which can differ significantly from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
14263-05-9 |
|---|---|
Molecular Formula |
C8H14CuN2O4-2 |
Molecular Weight |
265.75 g/mol |
IUPAC Name |
copper;2-azanidylbutanoate |
InChI |
InChI=1S/2C4H8NO2.Cu/c2*1-2-3(5)4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q2*-1;+2/p-2 |
InChI Key |
DYFVTJORRZGYJR-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C(=O)[O-])[NH-].CCC(C(=O)[O-])[NH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


